Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride
CAS No.: 71975-57-0
Cat. No.: VC16999006
Molecular Formula: C26H40ClNO
Molecular Weight: 418.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71975-57-0 |
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Molecular Formula | C26H40ClNO |
Molecular Weight | 418.1 g/mol |
IUPAC Name | benzyl-dimethyl-[2-[2-(2-methyloctyl)phenoxy]ethyl]azanium;chloride |
Standard InChI | InChI=1S/C26H40NO.ClH/c1-5-6-7-9-14-23(2)21-25-17-12-13-18-26(25)28-20-19-27(3,4)22-24-15-10-8-11-16-24;/h8,10-13,15-18,23H,5-7,9,14,19-22H2,1-4H3;1H/q+1;/p-1 |
Standard InChI Key | WYWLCCDSEPNOPK-UHFFFAOYSA-M |
Canonical SMILES | CCCCCCC(C)CC1=CC=CC=C1OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Identifiers
The compound’s IUPAC name is benzyl-dimethyl-[2-[2-(2-methyloctyl)phenoxy]ethyl]azanium chloride . Key identifiers include:
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CAS Registry Number: 71975-57-0
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EC Number: 276-244-9
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PubChem CID: 3018305
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DSSTox Substance ID: DTXSID90992667
Its SMILES representation (CCCCCCC(C)CC1=CC=CC=C1OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]
) highlights a benzyl group linked to a dimethylammonium moiety via an ethoxy bridge, with a 2-methyloctyl substituent on the phenolic ring .
Molecular Geometry and Conformational Analysis
The compound’s 3D conformer reveals a flexible aliphatic chain (2-methyloctyl) and a rigid aromatic system. Key structural metrics include:
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Topological Polar Surface Area: 9.2 Ų, indicating low polarity .
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Undefined stereocenter: 1, suggesting potential for stereoisomerism .
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters computed via PubChem’s algorithms :
Property | Value |
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Molecular Weight | 418.1 g/mol |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 2 |
LogP (Octanol-Water) | Not explicitly reported |
Topological Polar Surface Area | 9.2 Ų |
Heavy Atom Count | 29 |
Complexity Index | 388 |
The absence of hydrogen bond donors and minimal polar surface area suggest hydrophobic dominance, aligning with surfactant behavior.
Functional Applications
Industrial Formulations
Potential uses include:
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Cleaning products: As a stabilizer in disinfectants.
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Polymer additives: Enhancing antistatic properties in plastics.
Research Gaps and Future Directions
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Antimicrobial Efficacy: No peer-reviewed studies validate its activity against specific pathogens.
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Toxicokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.
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Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.
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